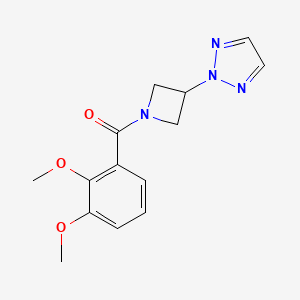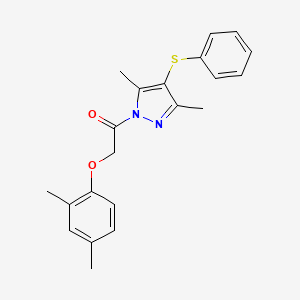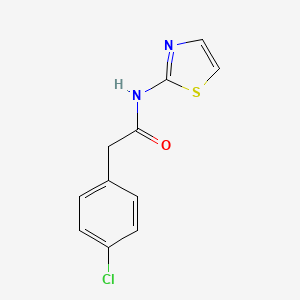
5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(3,4-dichlorophenyl)-4-(methylsulfonyl)-1-phenyl-1H-pyrazole" is a heteroaromatic molecule that belongs to the pyrazole class. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms and have been of significant interest due to their pharmacological properties. The presence of dichlorophenyl and methylsulfonyl substituents suggests potential biological activity, which could be explored for pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the reaction of sulfone derivatives with appropriate hydrazines or diazomethanes. For instance, the synthesis of various 5-substituted pyrazoles has been achieved from methyl phenyl sulfone derivatives, indicating that the sulfone group can act as a precursor in the formation of the pyrazole ring . Additionally, the use of vinyl sulfones as chemical equivalents of acetylenes in 1,3-dipolar cycloaddition reactions has been reported to yield diphenylpyrazoles, which could be a relevant method for synthesizing the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray crystallography, which provides unambiguous determination of the regioisomer formed during synthesis . Vibrational spectroscopy and molecular docking studies can also provide insights into the molecular structure and potential biological interactions of pyrazole compounds . For example, the molecular electrostatic potential study can identify regions of the molecule that are likely sites for electrophilic or nucleophilic attack .
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions, including condensation/cyclization reactions, which are commonly used for their synthesis . The presence of functional groups such as the methylsulfonyl group can influence the reactivity of the molecule, potentially leading to specific transformations such as dehydrosulfonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, including their crystal packing and hydrogen bonding patterns, can be significantly influenced by their substituents . The introduction of halogen atoms, such as chlorine, can enhance certain properties like antimicrobial activity, as seen in halogenated pyrazole analogs . The study of these properties is crucial for understanding the compound's behavior in different environments and for optimizing its pharmaceutical potential.
科学的研究の応用
Synthesis of Heterocycles
Pyrazole derivatives, due to their structural versatility, serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. The unique reactivity of compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones allows for the creation of diverse heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans under mild reaction conditions (Gomaa & Ali, 2020). This demonstrates the compound's potential as a building block in synthetic organic chemistry.
Medicinal Chemistry and Therapeutic Applications
Pyrazoline derivatives are recognized for their broad pharmacological properties. Studies have highlighted their roles as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer agents, and more. The therapeutic applications of these derivatives are vast, covering areas from antimicrobial activity to potential treatments for chronic conditions like cancer and depression (Shaaban, Mayhoub, & Farag, 2012). This underscores the importance of pyrazoline derivatives in drug discovery and development.
Anticancer Research
The synthesis strategies for pyrazoline derivatives have been specifically tailored to develop new anticancer agents. By exploring various synthetic methods, researchers aim to enhance the biological effectiveness of these compounds against cancer cells. The effort to use pyrazoline derivatives against cancer highlights the ongoing search for novel moieties with potential therapeutic benefits (Ray et al., 2022).
Synthetic and Medicinal Perspective of Methyl Substituted Pyrazoles
Methyl-substituted pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The detailed synthesis approaches for these compounds, along with their medical significances, provide valuable insights for medicinal chemists aiming to generate new leads possessing high efficacy and less microbial resistance (Sharma et al., 2021).
Comprehensive Review on Pyrazole's Pharmacological Properties
A comprehensive review on pyrazole and its derivatives outlines the significant pharmacological properties of these compounds, emphasizing their importance in medicinal chemistry. Pyrazole derivatives have been found to possess a myriad of therapeutic effects, further highlighting the potential of these compounds in drug design and pharmacology (Bhattacharya et al., 2022).
特性
IUPAC Name |
5-(3,4-dichlorophenyl)-4-methylsulfonyl-1-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-23(21,22)15-10-19-20(12-5-3-2-4-6-12)16(15)11-7-8-13(17)14(18)9-11/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYAUZVRXBFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)
![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)
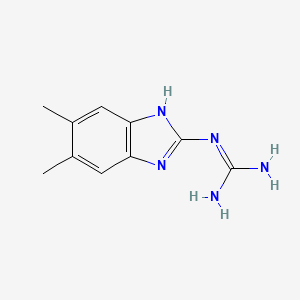
![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)
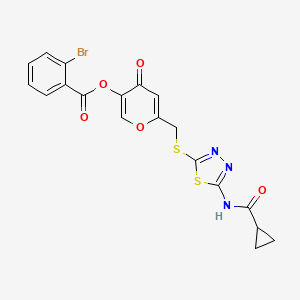
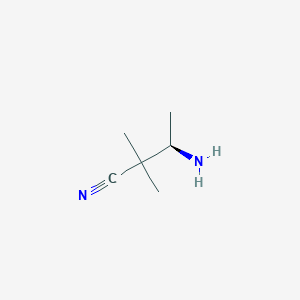
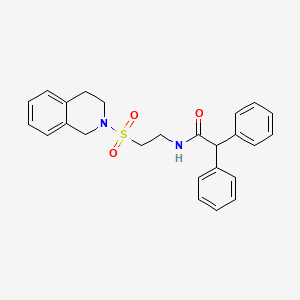


![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)
